molecular formula C12H15F2NO B12238233 N-(2,3-difluorophenyl)-3,3-dimethylbutanamide

N-(2,3-difluorophenyl)-3,3-dimethylbutanamide

Cat. No.: B12238233
M. Wt: 227.25 g/mol
InChI Key: KFHFDPVBDOXMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-difluorophenyl)-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-difluorophenyl)-3,3-dimethylbutanamide typically involves the reaction of 2,3-difluoroaniline with 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-difluorophenyl)-3,3-dimethylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2,3-difluorophenyl)-3,3-dimethylbutanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science:

    Biological Studies: The compound can be used in biological assays to study the effects of fluorinated compounds on biological systems.

Mechanism of Action

The mechanism of action of N-(2,3-difluorophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the binding affinity of the compound to its target, thereby increasing its potency. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-difluorophenyl)-2-fluorobenzamide: This compound also contains fluorine atoms on the phenyl ring but differs in the position and number of fluorine atoms.

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar to the above compound but with different substitution patterns on the phenyl ring.

Uniqueness

N-(2,3-difluorophenyl)-3,3-dimethylbutanamide is unique due to the specific positioning of the fluorine atoms and the presence of the 3,3-dimethylbutanamide moiety. This unique structure can result in distinct chemical and biological properties compared to other fluorinated compounds.

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

N-(2,3-difluorophenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C12H15F2NO/c1-12(2,3)7-10(16)15-9-6-4-5-8(13)11(9)14/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

KFHFDPVBDOXMGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(C(=CC=C1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.